Cas no 1267335-85-2 (3-Amino-4-(2,6-dichlorophenyl)butyricAcid)

3-Amino-4-(2,6-dichlorophenyl)butyric acid is a chiral β-amino acid derivative featuring a 2,6-dichlorophenyl substituent, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules, peptidomimetics, and chiral auxiliaries. Its structural motif is valuable for modulating biological activity and enhancing binding affinity in drug design. The presence of both amino and carboxyl functional groups allows for further derivatization, enabling applications in asymmetric synthesis and medicinal chemistry. High purity grades are available to meet rigorous research and industrial requirements, ensuring reproducibility in synthetic workflows.
3-Amino-4-(2,6-dichlorophenyl)butyricAcid structure
1267335-85-2 structure
Product name:3-Amino-4-(2,6-dichlorophenyl)butyricAcid
CAS No:1267335-85-2
MF:C10H11Cl2NO2
Molecular Weight:248.105840921402
MDL:MFCD19371864
CID:4566085

3-Amino-4-(2,6-dichlorophenyl)butyricAcid 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-(2,6-dichlorophenyl)butyric Acid
    • 3-Amino-4-(2,6-dichlorophenyl)butyricAcid
    • MDL: MFCD19371864
    • インチ: 1S/C10H11Cl2NO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15)
    • InChIKey: NEVHSDHUEZCVLZ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(N)CC1=C(Cl)C=CC=C1Cl

3-Amino-4-(2,6-dichlorophenyl)butyricAcid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
SY224988-1g
3-Amino-4-(2,6-dichlorophenyl)butyric Acid
1267335-85-2 95%
1g
¥6750.00 2023-09-15
eNovation Chemicals LLC
D777942-1g
3-Amino-4-(2,6-dichlorophenyl)butyric Acid
1267335-85-2 95%
1g
$870 2025-02-21
eNovation Chemicals LLC
D777942-1g
3-Amino-4-(2,6-dichlorophenyl)butyric Acid
1267335-85-2 95%
1g
$870 2025-02-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY224988-1g
3-Amino-4-(2,6-dichlorophenyl)butyric Acid
1267335-85-2 ≥95%
1g
¥6750.0 2023-09-15
eNovation Chemicals LLC
D777942-1g
3-Amino-4-(2,6-dichlorophenyl)butyric Acid
1267335-85-2 95%
1g
$870 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1297488-1g
3-Amino-4-(2,6-dichlorophenyl)butanoic acid
1267335-85-2 98%
1g
¥10122.00 2024-08-09

3-Amino-4-(2,6-dichlorophenyl)butyricAcid 関連文献

3-Amino-4-(2,6-dichlorophenyl)butyricAcidに関する追加情報

Research Brief on 3-Amino-4-(2,6-dichlorophenyl)butyric Acid (CAS: 1267335-85-2): Recent Advances and Applications

3-Amino-4-(2,6-dichlorophenyl)butyric acid (CAS: 1267335-85-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. Recent studies have highlighted its role in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents, making it a subject of intense scientific investigation.

One of the key areas of research involving 3-Amino-4-(2,6-dichlorophenyl)butyric acid is its utility in the design of gamma-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are of great interest for the treatment of neurological disorders such as epilepsy, anxiety, and chronic pain. The dichlorophenyl moiety in this compound provides enhanced lipophilicity and potential binding affinity to GABA receptors, which could lead to improved pharmacokinetic properties and therapeutic efficacy.

Recent publications have demonstrated the synthesis and evaluation of derivatives of 3-Amino-4-(2,6-dichlorophenyl)butyric acid as potential GABAA receptor modulators. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported the development of a series of compounds based on this scaffold, showing promising results in vitro and in vivo. These compounds exhibited selective binding to specific GABAA receptor subtypes, suggesting their potential for targeted therapy with reduced side effects.

In addition to its applications in neuroscience, 3-Amino-4-(2,6-dichlorophenyl)butyric acid has also been investigated for its role in the synthesis of peptide mimetics. Peptide mimetics are synthetic molecules designed to mimic the biological activity of natural peptides while offering improved stability and bioavailability. The incorporation of this compound into peptide backbones has been shown to enhance resistance to enzymatic degradation, making it a valuable tool for the development of peptide-based therapeutics.

Another notable advancement is the use of 3-Amino-4-(2,6-dichlorophenyl)butyric acid in the field of prodrug design. Prodrugs are inactive compounds that are metabolized in the body to release active drugs, often improving solubility, absorption, or targeting. Researchers have utilized this compound as a linker or carrier for prodrugs of anticancer agents, achieving controlled release and reduced systemic toxicity in preclinical models.

Despite these promising developments, challenges remain in the optimization of 3-Amino-4-(2,6-dichlorophenyl)butyric acid-based compounds. Issues such as metabolic stability, selectivity, and potential off-target effects need to be addressed through further structural modifications and rigorous pharmacological testing. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock the full potential of this compound in drug discovery.

In conclusion, 3-Amino-4-(2,6-dichlorophenyl)butyric acid (CAS: 1267335-85-2) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from neuroscience to peptide mimetics and prodrug design, highlighting its broad utility. Continued research and innovation in this area are expected to yield novel therapeutic agents with improved efficacy and safety profiles, addressing unmet medical needs in various disease areas.

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